Product packaging for 1-ethyl-6-methoxy-1H-benzo[d]imidazole(Cat. No.:CAS No. 26530-91-6)

1-ethyl-6-methoxy-1H-benzo[d]imidazole

Cat. No.: B14143173
CAS No.: 26530-91-6
M. Wt: 176.21 g/mol
InChI Key: QKTWROJHMCTPDQ-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biological Research

The benzimidazole scaffold, a bicyclic aromatic system composed of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged" structure in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds. The unique structural features of the benzimidazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to bind to a wide array of biological targets with high affinity.

This versatile scaffold is the cornerstone of numerous pharmaceutical agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. The structural similarity of the benzimidazole core to naturally occurring purine (B94841) bases allows it to interact with various enzymes and receptors within biological systems. Consequently, the synthesis and modification of benzimidazole derivatives remain a vibrant and highly fruitful area of research, continually yielding new therapeutic leads. Structure-activity relationship (SAR) studies have highlighted that substitutions at various positions on the benzimidazole ring system, particularly at the N-1, C-2, and C-6 positions, can significantly influence the pharmacological profile of the resulting compounds.

Overview of Heterocyclic Compound Research with Emphasis on Benzimidazole Derivatives

Heterocyclic chemistry is a vast and integral field of organic chemistry, with its compounds forming the basis of a significant portion of all known organic molecules. These cyclic compounds, containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are ubiquitous in nature, found in essential biomolecules like nucleic acids, vitamins, and alkaloids. The exploration of synthetic heterocyclic compounds has been a driving force in the development of new materials, agrochemicals, and, most notably, pharmaceuticals.

Within this broad area, research on nitrogen-containing heterocycles, and specifically benzimidazole derivatives, is particularly intensive. The development of novel synthetic methodologies to construct and functionalize the benzimidazole ring is a constant pursuit. These efforts aim to create libraries of diverse derivatives that can be screened for various biological activities. The introduction of different substituents allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby optimizing its potential as a drug candidate.

Rationale for Focused Research on 1-ethyl-6-methoxy-1H-benzo[d]imidazole

While extensive research has been conducted on the broader class of benzimidazoles, focused investigations into specific derivatives like this compound are driven by the principles of rational drug design and the systematic exploration of chemical space. The rationale for synthesizing and studying this particular compound can be understood by considering the influence of its specific substituents:

The 1-ethyl group: Alkylation at the N-1 position of the benzimidazole ring is a common strategy to modulate the compound's properties. The introduction of an ethyl group can enhance its lipophilicity, potentially improving its absorption and distribution in biological systems. Structure-activity relationship studies of various benzimidazole series have often shown that the nature and size of the N-1 substituent are crucial for biological activity.

The 6-methoxy group: The presence of a methoxy (B1213986) group at the 6-position of the benzimidazole ring can significantly impact the molecule's electronic properties and its ability to interact with biological targets. The methoxy group is an electron-donating group, which can influence the reactivity of the benzimidazole system and its hydrogen-bonding capabilities. The position of this substituent is also critical, as modifications at the 5- and 6-positions have been shown to be particularly important for various pharmacological effects.

Therefore, the focused research on this compound is part of a systematic effort to understand how combinations of specific substituents at key positions on the benzimidazole scaffold affect its chemical and, potentially, its biological properties. The synthesis of this compound provides a unique data point for expanding the understanding of structure-activity relationships within the benzimidazole class.

Detailed Research Findings

The primary available research on this compound has centered on its chemical synthesis and characterization. A notable synthesis of this compound was achieved through the reaction of N-ethyl-5-methoxy-2-nitroaniline with iron powder and ammonium (B1175870) chloride in methanol, affording the product as a yellow solid in an 85% yield nih.gov.

The structural identity of the synthesized this compound has been confirmed through spectroscopic methods. The detailed data from these analyses provide a clear chemical fingerprint of the molecule.

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Observed Data
¹H NMR (500 MHz, CDCl₃)δ 7.82 (s, 1H), 7.67 (d, J = 8.8 Hz, 1H), 6.91 (dd, J = 8.8, 2.3 Hz, 1H), 6.82 (d, J = 2.3 Hz, 1H), 4.15 (q, J = 7.3 Hz, 2H), 3.86 (s, 3H), 1.50 (t, J = 7.3 Hz, 3H) nih.gov
¹³C NMR (126 MHz, CDCl₃)δ 156.7, 141.5, 138.2, 134.2, 120.7, 111.4, 93.1, 55.9, 39.8, 15.1 nih.gov

This table presents the nuclear magnetic resonance (NMR) data for this compound as reported in the scientific literature.

At present, publicly available research on the biological activity or specific applications of this compound is limited. Further studies would be required to elucidate its pharmacological profile and potential therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B14143173 1-ethyl-6-methoxy-1H-benzo[d]imidazole CAS No. 26530-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26530-91-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-ethyl-6-methoxybenzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-12-7-11-9-5-4-8(13-2)6-10(9)12/h4-7H,3H2,1-2H3

InChI Key

QKTWROJHMCTPDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 6 Methoxy 1h Benzo D Imidazole and Analogues

Historical and Conventional Approaches to Benzimidazole (B57391) Synthesis Relevant to 1-ethyl-6-methoxy-1H-benzo[d]imidazole Ring Formation

Conventional methods for constructing the benzimidazole core have historically relied on robust and well-established chemical reactions. These approaches, while effective, often require harsh conditions.

Condensation Reactions with ortho-Phenylenediamines and Aldehydes/Carboxylic Acids

The most traditional and widely employed method for synthesizing the benzimidazole scaffold is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips synthesis. nih.gov This reaction typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. researchgate.netnih.gov For the specific synthesis of a 1,6-disubstituted benzimidazole like this compound, the likely starting material would be N-ethyl-4-methoxy-o-phenylenediamine.

Alternatively, aldehydes can be used in place of carboxylic acids. This variation involves the condensation of the o-phenylenediamine (B120857) with an aldehyde, followed by an in-situ oxidation or cyclodehydrogenation step to form the aromatic benzimidazole ring. nih.govresearchgate.net Various oxidizing agents, including sodium metabisulfite, benzoquinone, and even air, have been utilized for this transformation. nih.govresearchgate.netacs.org The reaction conditions for these conventional condensation methods are often demanding, requiring elevated temperatures and extended reaction times. researchgate.net

Reactant 1Reactant 2Catalyst/ReagentConditionsProduct ClassReference(s)
o-PhenylenediamineCarboxylic AcidStrong Acid (e.g., HCl, PPA)High Temperature2-Substituted Benzimidazole nih.govresearchgate.net
o-PhenylenediamineAldehydeOxidizing Agent (e.g., Na₂S₂O₅)Reflux2-Substituted Benzimidazole nih.govresearchgate.net
Substituted o-PhenylenediamineOrthoesterLewis Acid (e.g., ZrCl₄)Elevated TemperatureBenzimidazole Derivatives researchgate.net

Cyclization Strategies for Benzimidazole Nucleus Formation

The crucial step in benzimidazole synthesis is the cyclization that forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. Following the initial condensation of the o-phenylenediamine with a carbonyl compound to form a Schiff base or an amide intermediate, intramolecular cyclization occurs.

One prominent strategy is oxidative cyclization. This approach is particularly relevant when starting with aldehydes. The intermediate formed from the condensation of the diamine and aldehyde undergoes a cyclodehydrogenation reaction. nih.gov This process can be promoted by a variety of oxidants and catalytic systems. nih.govrsc.org Another strategy involves the reductive cyclization of o-nitroaniline derivatives. In this multi-step process, an o-nitroaniline is first acylated or alkylated, followed by reduction of the nitro group to an amine. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to yield the benzimidazole ring. nih.gov These cyclization strategies are fundamental to forming the core benzimidazole nucleus, which is then further functionalized to produce specific derivatives. acs.org

Modern and Sustainable Synthetic Strategies for this compound Derivatives

In response to the limitations of conventional methods, contemporary organic synthesis has focused on developing more efficient, environmentally friendly, and versatile techniques. These modern strategies offer significant advantages in terms of reaction times, yields, and sustainability. eprajournals.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com In the context of benzimidazole synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. benthamdirect.comarkat-usa.org This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. eurekaselect.comscispace.com The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently, facilitating faster cyclization and formation of the benzimidazole ring. arkat-usa.org Catalyst-free, microwave-assisted methods have been developed that offer high yields (94-98%) in as little as 5 to 10 minutes, representing a significant advancement in efficiency and green chemistry. benthamdirect.comingentaconnect.com

MethodTypical Reaction TimeTypical YieldKey AdvantagesReference(s)
Conventional HeatingSeveral HoursModerate to GoodWell-established researchgate.net
Microwave Irradiation5-15 Minutes94-98%Rapid, High Yields, Cleaner Reactions benthamdirect.comarkat-usa.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com In benzimidazole synthesis, this has led to the development of methodologies that utilize environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions. eprajournals.comsphinxsai.com

Water, being a non-toxic and readily available solvent, has been explored as a medium for benzimidazole synthesis. sphinxsai.com Other green approaches include the use of solid-supported catalysts, which can be easily recovered and recycled, and solvent-free reactions where the reactants are heated together, often with a catalyst, in the absence of any solvent. eprajournals.comresearchgate.net For instance, the condensation of o-phenylenediamine with aldehydes has been achieved using catalysts like zinc oxide nanoparticles (ZnO-NPs) or ammonium (B1175870) chloride under mild, eco-friendly conditions. sphinxsai.comresearchgate.net These methods not only reduce the environmental impact but also simplify product isolation and purification. chemmethod.com

Solid-Phase Synthetic Techniques

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is invaluable in drug discovery. This methodology involves attaching one of the reactants to a solid support (resin) and then carrying out the subsequent reaction steps. nih.gov The key advantage is that excess reagents and by-products can be easily washed away, simplifying purification. acs.org

Several solid-phase routes for the synthesis of benzimidazole libraries have been developed. acs.org A common strategy involves immobilizing an o-phenylenediamine derivative onto the resin. This resin-bound substrate is then reacted with a diverse set of aldehydes or carboxylic acids, followed by cyclization and cleavage from the support to release the final benzimidazole products. nih.govacs.org This approach allows for the systematic variation of substituents at different positions of the benzimidazole scaffold, facilitating the creation of diverse libraries of analogues for biological screening. sci-hub.se

One-Pot Reaction Strategies for Streamlined Production

One-pot synthesis offers a significant advantage in chemical production by reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of benzimidazole derivatives, one-pot strategies typically involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. rasayanjournal.co.iniajpr.comresearchgate.net In the context of this compound, a plausible one-pot approach would involve the reaction of N-ethyl-4-methoxy-o-phenylenediamine with a suitable C1 source, such as formic acid or an equivalent.

Various catalysts have been employed to facilitate these one-pot reactions, including ammonium chloride, demonstrating the potential for green and economically viable processes. rasayanjournal.co.in For instance, a mixture of an o-phenylenediamine and a substituted aromatic acid can be heated in the presence of ammonium chloride to yield the corresponding benzimidazole derivative in moderate to good yields. rasayanjournal.co.in While a specific example for this compound is not explicitly detailed in the reviewed literature, the general applicability of this method suggests its potential for the synthesis of this target molecule.

The efficiency of one-pot syntheses can be further enhanced through the use of microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. The synthesis of this compound and its derivatives has benefited significantly from the development of novel catalytic systems.

Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of benzimidazole rings. These metals can facilitate both the initial C-N bond formation and the subsequent cyclization steps.

Copper-Catalyzed Synthesis:

Copper-catalyzed methods have been established for the regiospecific synthesis of N-alkylbenzimidazoles. mit.edunih.gov A notable approach involves the reaction of o-haloanilines with amides, catalyzed by a copper(I) iodide (CuI) and a suitable ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine. nih.gov This methodology allows for the preparation of N-alkylbenzimidazoles in good to excellent yields and with high regioselectivity. nih.gov Adapting this to the synthesis of this compound would likely involve starting with an appropriately substituted N-ethyl-2-halo-4-methoxyaniline.

Copper catalysts are also effective in one-pot syntheses of polysubstituted benzimidazoles. For example, a copper-catalyzed reaction of benzaldehydes, o-phenylenediamines, and phenylpropiolic acid can lead to the formation of three C-N bonds and one Csp-Csp bond in a single operation. rsc.org

Palladium-Catalyzed Synthesis:

Palladium catalysts are renowned for their versatility in cross-coupling reactions, which can be applied to the synthesis of functionalized benzimidazoles. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, catalyzed by palladium complexes, are powerful tools for introducing substituents at various positions of the benzimidazole core. nih.govuc.ptresearchgate.net For instance, the challenging functionalization of the 5(6)-position of a benzimidazole can be achieved through palladium-catalyzed cross-coupling reactions. nih.govuc.ptresearchgate.net

Furthermore, palladium-catalyzed reductive cyclization has been utilized to construct benzimidazole-fused heterocyclic systems. researchgate.net While a direct application to this compound is not explicitly reported, these methods highlight the potential of palladium catalysis in accessing complex benzimidazole analogues. A general representation of a palladium-catalyzed C-H activation and annulation for the synthesis of a benzoxazole, a related heterocyclic system, is shown in the table below. researchgate.net

Table 1: Example of Palladium-Catalyzed Heterocycle Synthesis
ReactantsCatalystConditionsProductYield
N-phenoxyacetamide, AldehydePd(OAc)2Oxidant, Acid1,2-benzisoxazoleModerate to Good

Metal-Free Catalytic Methods

In line with the principles of green chemistry, there is a growing interest in developing metal-free catalytic systems. For benzimidazole synthesis, this often involves the use of Brønsted or Lewis acids, or organocatalysts.

One approach describes the B(C6F5)3-catalyzed cyclization of o-phenylenediamines with CO2 and a hydrosilane to construct benzimidazoles. acs.org This metal-free method provides high yields under convenient reaction conditions and is applicable to a broad range of substrates. acs.org Another strategy employs visible-light mediation for the regioselective C-H functionalization to form tetracyclic benzimidazoles without the need for a metal catalyst. nih.govacs.org

Furthermore, the synthesis of N-substituted benzimidazoles can be achieved under metal-free conditions using microwave irradiation, reacting a fluoro-aryl formamidine (B1211174) with a primary amine. researchgate.net

Nanoparticle-Based Catalysis

Nanoparticle catalysis has emerged as a highly efficient and sustainable approach in organic synthesis, offering advantages such as high catalytic activity, stability, and recyclability. Various metal oxide nanoparticles have been successfully employed as catalysts in the synthesis of benzimidazole derivatives. researchgate.net

For example, tin(II) oxide (SnO2) nanoparticles have been shown to efficiently catalyze the cyclo-condensation of 1,2-phenylenediamine with aldehydes at room temperature to afford mono- and di-substituted benzimidazoles in good yields. kashanu.ac.ir Similarly, gold nanoparticles supported on titanium dioxide (Au/TiO2) are effective catalysts for the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. mdpi.com

Magnetic nanoparticles, such as iron(II,III) oxide (Fe3O4), offer the additional benefit of easy separation and recovery of the catalyst using an external magnet. biointerfaceresearch.com These nanoparticles can act as a Lewis acid to activate the carbonyl group of an aldehyde, facilitating the subsequent condensation with an o-phenylenediamine. biointerfaceresearch.com Zinc oxide (ZnO) nanoparticles have also been utilized for the eco-friendly synthesis of 1H-benzo[d]imidazole derivatives. uc.pt

The following table summarizes various nanoparticle-based catalysts used in the synthesis of benzimidazole derivatives.

Table 2: Nanoparticle-Based Catalysts for Benzimidazole Synthesis
CatalystReactantsKey Features
SnO2 nanoparticles1,2-phenylenediamine, AldehydesRoom temperature, good yields, recyclable catalyst. kashanu.ac.ir
Au/TiO2 nanoparticleso-phenylenediamine, AldehydesAmbient conditions, high yields, reusable catalyst. mdpi.com
Fe3O4 nanoparticleso-phenylenediamine, AldehydesMagnetically recoverable, Lewis acid catalysis. biointerfaceresearch.com
ZnO nanoparticleso-phenylenediamine, AldehydesEco-friendly, efficient. uc.pt
Copper(II) oxide (CuO) nanoparticlesBenzimidazole, ArylhalidesC-N coupling reactions. biointerfaceresearch.com

Derivatization and Chemical Transformations of 1 Ethyl 6 Methoxy 1h Benzo D Imidazole

Functionalization at the 1-Ethyl and 6-Methoxy Positions

The 1-ethyl and 6-methoxy substituents on the benzimidazole (B57391) ring offer distinct opportunities for chemical modification. While direct functionalization of the ethyl group can be challenging, the methoxy (B1213986) group is amenable to reactions such as demethylation.

The 1-ethyl group is generally considered chemically inert. However, under specific conditions, such as radical-mediated reactions, functionalization could potentially be achieved at the benzylic-like position of the ethyl group. More commonly, variations at the N-1 position are introduced by selecting different alkylating agents during the initial synthesis of the benzimidazole core.

The 6-methoxy group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution. A key transformation for this group is O-demethylation to yield the corresponding 6-hydroxybenzimidazole derivative. This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to introduce a variety of functional groups.

Table 1: Potential Functionalization Reactions at the 1-Ethyl and 6-Methoxy Positions
PositionReaction TypeReagents and ConditionsPotential Product
1-EthylOxidation (hypothetical)Strong oxidizing agents (e.g., KMnO₄, CrO₃)1-(1-hydroxyethyl)-6-methoxy-1H-benzo[d]imidazole or 1-acetyl-6-methoxy-1H-benzo[d]imidazole
6-MethoxyO-DemethylationBBr₃ in CH₂Cl₂ or HBr1-ethyl-1H-benzo[d]imidazol-6-ol

Strategic Modification of the Benzimidazole Ring System

The benzimidazole ring system itself is a rich platform for a variety of chemical transformations, including the introduction of new functional groups, further alkylation at the second nitrogen atom, and redox reactions.

Introduction of Diverse Functional Groups via Substitution Reactions

Electrophilic aromatic substitution reactions on the benzene portion of the benzimidazole ring are a primary method for introducing new functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing 1-ethyl and 6-methoxy substituents. The 6-methoxy group is a strong activating, ortho-, para-directing group, while the 1-ethyl group, through the fused imidazole (B134444) ring, also tends to direct electrophiles to the benzene ring. The positions most activated for electrophilic attack are C4 and C7, and to a lesser extent, C5. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlkouniv.ac.inwikipedia.orglibretexts.orgmasterorganicchemistry.com

Table 2: Examples of Electrophilic Substitution Reactions on the Benzimidazole Ring
ReactionReagents and ConditionsMajor Product(s)
NitrationHNO₃, H₂SO₄1-ethyl-6-methoxy-7-nitro-1H-benzo[d]imidazole and 1-ethyl-6-methoxy-5-nitro-1H-benzo[d]imidazole
BrominationBr₂, FeBr₃7-bromo-1-ethyl-6-methoxy-1H-benzo[d]imidazole and 5-bromo-1-ethyl-6-methoxy-1H-benzo[d]imidazole
Friedel-Crafts AcylationRCOCl, AlCl₃7-acyl-1-ethyl-6-methoxy-1H-benzo[d]imidazole and 5-acyl-1-ethyl-6-methoxy-1H-benzo[d]imidazole

N-Alkylation Strategies on the Benzimidazole Nitrogen

The presence of a second nitrogen atom (N3) in the imidazole ring allows for further N-alkylation, leading to the formation of 1,3-disubstituted benzimidazolium salts. researchgate.netresearchgate.net This reaction is typically carried out by treating the 1-ethyl-6-methoxy-1H-benzo[d]imidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base or under neutral conditions with heating. The resulting quaternary ammonium (B1175870) salts exhibit increased polarity and can serve as precursors for N-heterocyclic carbenes (NHCs) or as ionic liquids.

Oxidative and Reductive Transformations

The benzimidazole ring can undergo both oxidative and reductive transformations, although these are less common than substitution reactions. Vigorous oxidation can lead to the cleavage of the benzene ring, affording imidazole-4,5-dicarboxylic acid. Milder oxidation, under certain conditions, can lead to the formation of quinoxaline (B1680401) derivatives. acs.orgacs.orgorganic-chemistry.orgresearchgate.netrsc.org

Reduction of the benzimidazole ring is also possible. Catalytic hydrogenation can reduce the benzene ring to afford tetrahydro- and hexahydrobenzimidazoles. The imidazole ring itself is generally more resistant to reduction. Reductive cyclization of o-nitroanilines is a common method for the synthesis of benzimidazoles, highlighting the stability of the aromatic benzimidazole core once formed. pcbiochemres.com

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger "hybrid" molecules by linking it to other pharmacologically active moieties. This molecular hybridization strategy aims to combine the beneficial properties of both parent molecules into a single entity. Current time information in CN.nih.govnih.gov

The synthesis of such hybrids typically involves the introduction of a reactive functional group onto the benzimidazole core, which can then be used for coupling with another molecule. For example, after demethylation of the 6-methoxy group to a 6-hydroxyl group, this can be used as a nucleophile to form an ether or ester linkage with another molecule. Alternatively, a functional group introduced via electrophilic substitution (e.g., a nitro group that is subsequently reduced to an amine) can be used for amide bond formation. Common molecular partners for hybridization with benzimidazoles include other heterocyclic systems like triazoles, pyrazoles, and quinoxalines, as well as known pharmacophores. acs.orgnih.gov

Table 3: Examples of Compound Names Mentioned in the Article
Compound Name
This compound
1-(1-hydroxyethyl)-6-methoxy-1H-benzo[d]imidazole
1-acetyl-6-methoxy-1H-benzo[d]imidazole
1-ethyl-1H-benzo[d]imidazol-6-ol
1-ethyl-6-methoxy-7-nitro-1H-benzo[d]imidazole
1-ethyl-6-methoxy-5-nitro-1H-benzo[d]imidazole
7-bromo-1-ethyl-6-methoxy-1H-benzo[d]imidazole
5-bromo-1-ethyl-6-methoxy-1H-benzo[d]imidazole
7-acyl-1-ethyl-6-methoxy-1H-benzo[d]imidazole
5-acyl-1-ethyl-6-methoxy-1H-benzo[d]imidazole
1,3-disubstituted benzimidazolium salts
imidazole-4,5-dicarboxylic acid
quinoxaline
tetrahydrobenzimidazole
hexahydrobenzimidazole
triazole
pyrazole

Advanced Spectroscopic and Spectrometric Characterization in 1 Ethyl 6 Methoxy 1h Benzo D Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of the molecule.

The 1D NMR spectra, ¹H and ¹³C, offer foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on established data for substituted benzimidazoles, a predicted spectrum for 1-ethyl-6-methoxy-1H-benzo[d]imidazole can be constructed. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) core, as well as the aliphatic protons of the ethyl and methoxy (B1213986) substituents. The aromatic region would feature signals for H-4, H-5, and H-7. The H-2 proton on the imidazole (B134444) ring typically appears as a singlet at a downfield chemical shift. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation and coupling between adjacent protons. The methoxy group protons will appear as a sharp singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show signals for the two carbons of the ethyl group, one for the methoxy group, and the seven distinct carbons of the benzimidazole skeleton. The C-2 carbon of the imidazole ring is typically observed at a downfield position.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~7.9-8.1 Singlet -
H-7 ~7.5-7.7 Doublet ~8.5
H-4 ~7.1-7.3 Doublet ~2.3
H-5 ~6.8-7.0 Doublet of Doublets ~8.5, ~2.3
N-CH₂-CH₃ ~4.1-4.3 Quartet ~7.3
O-CH₃ ~3.8-3.9 Singlet -

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~142-144
C-6 (C-OCH₃) ~156-158
C-3a ~136-138
C-7a ~132-134
C-5 ~112-114
C-7 ~110-112
C-4 ~95-97
O-CH₃ ~55-56
N-CH₂ ~40-42

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the precise atomic connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For this compound, a key COSY cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, such as H-4 and H-5, and H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of each protonated carbon. For example, the singlet at ~3.85 ppm would correlate with the carbon signal at ~55.5 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key HMBC correlations would confirm the placement of the substituents. For instance, the methylene protons of the ethyl group would show a correlation to the C-2 and C-7a carbons, confirming the N-1 substitution pattern. The methoxy protons would show a correlation to the C-6 carbon, confirming its position.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Carbons/Protons Information Gained
COSY N-CH₂-CH₃ N-CH₂-CH₃ Confirms ethyl group structure
COSY H-5 H-4, H-7 Confirms aromatic proton arrangement
HSQC All Protons Directly Bonded Carbons Assigns protonated carbons
HMBC N-CH₂-CH₃ C-2, C-7a Confirms N-1 ethyl substitution
HMBC O-CH₃ C-6 Confirms C-6 methoxy substitution

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene (B151609) ring are expected in the 1450-1620 cm⁻¹ region. These bands are characteristic of the benzimidazole core structure.

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the aromatic ring, which can give clues about the substitution pattern, are expected in the 800-900 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3150 Medium
Aliphatic C-H Stretch 2850-2980 Medium-Strong
C=N / C=C Ring Stretch 1450-1620 Medium-Strong
CH₂/CH₃ Bending 1370-1470 Medium
Asymmetric C-O-C Stretch 1200-1270 Strong
Symmetric C-O-C Stretch 1020-1075 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₁₀H₁₂N₂O), the exact mass of the neutral molecule is 176.09496 Da. In ESI (Electrospray Ionization) positive mode, the compound would typically be observed as the protonated molecule, [M+H]⁺. HRMS can distinguish this from other ions with the same nominal mass, confirming the molecular formula. nih.gov

HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₀H₁₂N₂O 176.09496
[M+H]⁺ C₁₀H₁₃N₂O⁺ 177.10224

In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecular structure. scispace.com

For this compound, several key fragmentation pathways can be proposed:

Loss of an ethyl radical: A primary fragmentation would be the cleavage of the N-ethyl bond, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form an ion at m/z 147.

Loss of ethylene (B1197577): A common fragmentation for N-ethyl compounds is a McLafferty-type rearrangement involving the transfer of a hydrogen atom, leading to the loss of a neutral ethylene molecule (CH₂=CH₂, 28 Da). This would produce a radical cation at m/z 148.

Loss of a methyl radical: Cleavage of the methoxy group can occur through the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 161.

Loss of formaldehyde (B43269): A subsequent fragmentation after the loss of the methyl radical could be the loss of carbon monoxide (CO, 28 Da) from the resulting phenoxy-type ion. Alternatively, the methoxy group can lead to the loss of neutral formaldehyde (CH₂O, 30 Da) from the molecular ion, yielding an ion at m/z 146.

The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Proposed Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Proposed Loss from [M]⁺
176 [C₁₀H₁₂N₂O]⁺ Molecular Ion
161 [C₉H₉N₂O]⁺ •CH₃
148 [C₈H₈N₂O]⁺• C₂H₄
147 [C₈H₇N₂O]⁺ •C₂H₅

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

As no specific crystallographic data for this compound has been reported, a data table of its crystal structure parameters cannot be provided. For illustrative purposes, a hypothetical data table is presented below to demonstrate the type of information that would be obtained from such an analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is utilized to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis absorption spectrum of This compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands in the UV region. These bands are typically attributed to π-π* transitions within the benzimidazole ring system. The presence of the methoxy group, an electron-donating group, on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole, indicating a decrease in the energy of the electronic transitions.

Photoluminescence spectroscopy, including fluorescence and phosphorescence, provides insights into the de-excitation pathways of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The emission spectrum reveals the wavelengths of emitted light, and the quantum yield provides a measure of the efficiency of the fluorescence process.

For This compound , it is anticipated that the compound would exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would likely show a Stokes shift, which is the difference between the absorption and emission maxima. The photophysical properties, including the fluorescence quantum yield and lifetime, would be influenced by the molecular structure and the solvent environment.

Due to the absence of specific experimental data for this compound, a data table of its photophysical properties cannot be generated. A representative table is shown below to illustrate the parameters that would be determined from such a study.

Photophysical Parameter Hypothetical Value
SolventAcetonitrile
Absorption Maximum (λabs, nm)Value
Molar Absorptivity (ε, M⁻¹cm⁻¹)Value
Emission Maximum (λem, nm)Value
Stokes Shift (nm)Value
Fluorescence Quantum Yield (Φf)Value

Computational and Theoretical Investigations of 1 Ethyl 6 Methoxy 1h Benzo D Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry, which corresponds to its most stable, lowest-energy state. This process calculates the most favorable bond lengths, bond angles, and dihedral angles.

For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), accurately predict their geometric structures. mdpi.com The optimized structure of 1-ethyl-6-methoxy-1H-benzo[d]imidazole would feature the characteristic fused benzene (B151609) and imidazole (B134444) rings. The ethyl group at the N1 position and the methoxy (B1213986) group at the C6 position would have specific spatial orientations relative to the planar benzimidazole core. Studies on similar structures confirm that the calculated geometries typically show good agreement with experimental data from methods like X-ray crystallography. mdpi.comnih.gov

Table 1: Typical Predicted Bond Lengths and Angles for a Benzimidazole Core Note: This table presents representative data for the core benzimidazole structure based on DFT studies of related compounds, not specific experimental or calculated values for this compound.

ParameterTypical Value
C-N (imidazole) Bond Length~1.33 - 1.39 Å
C=N (imidazole) Bond Length~1.31 - 1.35 Å
C-C (benzene) Bond Length~1.39 - 1.41 Å
N-C-N (imidazole) Bond Angle~110° - 114°
C-N-C (imidazole) Bond Angle~105° - 108°

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.gov

Table 2: Representative FMO Energies from DFT Studies on Substituted Benzimidazoles Note: Values are illustrative and depend heavily on the specific substituents and computational method.

ParameterTypical Energy Range (eV)
EHOMO-5.5 to -6.5 eV
ELUMO-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)~3.8 to 4.5 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species, identifying sites for nucleophilic and electrophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govmdpi.com

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the imidazole ring and the oxygen atom of the methoxy group, as these are the most electronegative atoms. nih.gov The hydrogen atoms, particularly any on the imidazole ring (if present) and the aromatic ring, would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govresearchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. acs.org

Table 3: Examples of NBO Donor-Acceptor Interactions in Benzimidazole Systems Note: This table shows hypothetical but plausible interactions for the target molecule based on analyses of similar compounds.

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP (N)π* (C=C)Lone Pair Delocalization20 - 40
LP (O)π* (C=C)Lone Pair Delocalization15 - 30
π (C=C)π* (C=N)Intramolecular Charge Transfer10 - 25

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics can explore the molecule's flexibility and conformational landscape over time.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. For this compound, the key flexible points are the C-C and N-C bonds of the ethyl group and the C-O bond of the methoxy group.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis identifies the lowest-energy (most stable) conformer and the energy barriers between different conformations. It is expected that the most stable conformer would balance steric hindrance and electronic effects. For instance, the orientation of the ethyl and methoxy groups relative to the benzimidazole plane would be optimized to minimize steric clashes while potentially maximizing favorable electronic interactions. Studies of similar substituted benzimidazoles have shown that the molecule can adopt a twisted conformation to achieve maximum stability. nih.gov

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods are powerful tools for predicting the chemical reactivity and potential biological interactions of molecules like this compound. These computational approaches provide valuable insights into the molecule's electronic properties and its propensity to interact with other chemical species, including biological macromolecules.

One of the fundamental techniques used in this regard is the analysis of the Molecular Electrostatic Potential (MEP) . The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (typically colored in shades of red and yellow) around the nitrogen atom at the 3-position (N3) and the oxygen atom of the methoxy group, indicating these as the primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (colored in shades of blue) would be expected around the hydrogen atoms of the ethyl group and the aromatic ring, suggesting these as regions susceptible to nucleophilic attack.

Another key aspect of in silico reactivity prediction involves the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. For N-alkylated benzimidazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic reactions.

Table 2: Calculated Quantum Chemical Descriptors for a Model N-Alkyl Methoxybenzimidazole (Illustrative)

ParameterValueInterpretation
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity

Note: This table provides illustrative values for a model compound similar to this compound, as would be obtained from DFT calculations.

Furthermore, molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding interaction mechanisms at a molecular level. For this compound, docking studies could be performed against a variety of protein targets to explore its potential as a therapeutic agent. The docking simulations would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues in the active site of the target protein. The N3 atom of the benzimidazole ring and the oxygen of the methoxy group are potential hydrogen bond acceptors, while the ethyl group and the benzene ring can engage in hydrophobic interactions.

Investigations into Biological Activity Mechanisms of 1 Ethyl 6 Methoxy 1h Benzo D Imidazole Derivatives in Vitro

Exploration of Molecular Targets and Pathways

The anticancer effects of benzimidazole (B57391) derivatives are often attributed to their interaction with various molecular targets that are crucial for cancer cell survival and proliferation. In vitro studies have identified several key enzymes, receptors, and cellular components that are modulated by this class of compounds.

Benzimidazole derivatives have been identified as potent inhibitors of several enzymes that play a critical role in cancer progression.

Topoisomerase I and II Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them key targets for anticancer drugs. nih.gov Several studies have shown that benzimidazole derivatives can inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov For instance, a series of novel 1H-benzo[d]imidazole derivatives (BBZs) were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I). acs.orgnih.gov One of the most potent compounds, 12b, demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. acs.orgnih.gov The proposed mechanism for these derivatives involves the stabilization of the Topo I-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to DNA damage and cell death. acs.org Other studies have identified benzimidazole derivatives, such as N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o), as inhibitors of topoisomerase IIα. nih.gov

Kinase Inhibition: Tyrosine kinases are another important class of enzymes targeted by benzimidazole derivatives. Certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have shown significant inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and mTOR. semanticscholar.orgnih.gov The inhibition of these kinases disrupts signaling pathways that are vital for cell growth, proliferation, and survival.

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

Derivative Class Target Enzyme Key Findings Reference
Bisbenzimidazoles (BBZs) Human Topoisomerase I Compound 12b showed 50% inhibition at 16 μM. acs.orgnih.gov acs.org, nih.gov
Benzimidazole-carboxamides Topoisomerase IIα Compound 5o identified as a potent inhibitor. nih.gov nih.gov
Benzylidenebenzohydrazides EGFR, HER2, CDK2, mTOR Compounds 6h and 6i emerged as potent multi-kinase inhibitors. semanticscholar.org semanticscholar.org

In addition to enzyme inhibition, some benzimidazole derivatives exert their effects by binding to specific cellular receptors.

GABA-A Receptor Modulation: Recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. nih.govacs.org These compounds bind to the α1/γ2 interface of the receptor, a site distinct from the GABA binding site, and enhance the effect of the neurotransmitter GABA. nih.gov Molecular docking studies suggest that the benzimidazole scaffold fits well within the allosteric recognition site, with the nitrogen atom at position 3 mimicking interactions crucial for modulation. acs.org The positioning of substituents on the benzimidazole ring is critical; for example, a methyl group at the 6-position was found to be favorable for interaction, whereas a methyl group at the 5-position abolished receptor binding. nih.gov

Direct interaction with DNA is another primary mechanism by which benzimidazole derivatives exhibit their biological activity. Many bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands (MGBLs). nih.gov

These compounds form non-covalent interactions, such as hydrogen bonds and van der Waals forces, primarily with the AT-rich sequences of the DNA minor groove. nih.gov This binding interferes with DNA-mediated enzymatic processes and can inhibit the proliferation of cancer cells. nih.gov Spectroscopic techniques like UV absorption, fluorescence, and circular dichroism have been used to confirm and characterize these DNA-binding activities. acs.orgnih.gov Studies have shown that the binding of these derivatives can lead to the thermal stabilization of DNA. acs.org The NH group of the imidazole (B134444) ring is reported to play a crucial role in forming strong hydrogen bonds with nucleic acid bases within the DNA. nih.gov

In Vitro Studies of Antiproliferative Mechanisms

The interaction of benzimidazole derivatives with their molecular targets ultimately leads to the inhibition of cell growth and proliferation, which has been extensively documented through various in vitro assays.

The antiproliferative activity of numerous benzimidazole derivatives has been evaluated against a wide array of human cancer cell lines. The potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.

For example, a series of bisbenzimidazoles, including compounds 11a, 12a, and 12b, showed potent growth inhibition against the NCI 60-cell line panel, with GI50 values ranging from 0.16 to 3.6 μM. acs.orgnih.gov Another derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o), exhibited excellent cytotoxicity against the A549 lung cancer cell line with an IC50 value of 0.15 μM. nih.gov Furthermore, a series of benzimidazole-benzylidenebenzohydrazide hybrids displayed cytotoxic effects against four different cancer cell lines with IC50 values in the range of 7.82 to 21.48 µM. semanticscholar.org

Table 2: Cellular Growth Inhibition by Benzimidazole Derivatives

Derivative Cell Line(s) Activity (IC50 / GI50) Reference
Compounds 11a, 12a, 12b NCI 60 Panel GI50: 0.16 - 3.6 μM acs.org, nih.gov
Compound 5o A549 (Lung) IC50: 0.15 μM nih.gov
Compound 5o SW480 (Colon) IC50: 3.68 μM nih.gov
Compounds 6c, 6h-j HCT-116, HepG2, MCF-7 IC50: 7.82 - 21.48 µM semanticscholar.org
Compounds 6b, 6c, 6d HeLa, A549 Effective Inhibition acu.edu.in

By interfering with key cellular processes, benzimidazole derivatives can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. This effect is commonly investigated using flow cytometry.

Research has shown that different derivatives can arrest the cell cycle at different phases:

G2/M Phase Arrest: Treatment with bisbenzimidazole derivatives 11a and 12b resulted in a significant increase in the percentage of cells in the G2/M phase. acs.orgresearchgate.net For example, after 6 hours of treatment, the proportion of cells in the G2/M phase rose from 27% in untreated cells to 38.8% and 44% for compounds 11a and 12b, respectively. acs.orgresearchgate.net This arrest at the G2/M checkpoint often indicates that DNA damage is too severe to be repaired, leading to apoptosis. acs.org

G1 Phase Arrest: A benzimidazole-benzylidenebenzohydrazide hybrid, compound 6i, was found to induce a distinct cell cycle arrest at the G1 phase in HepG2 liver cancer cells. semanticscholar.org Treatment with this compound increased the percentage of cells in the G0-G1 phase from 52.39% to 72.13%. semanticscholar.org

S Phase Arrest: In studies with A549 lung cancer cells, compound 5o caused a dose-dependent arrest in the S phase of the cell cycle. nih.gov The percentage of cells in the S phase increased from 18.89% in control cells to 60.31% at a concentration of 0.30 μM. nih.gov

Table 3: Effect of Benzimidazole Derivatives on Cell Cycle Progression

Derivative Cell Line Effect Details Reference
11a - G2/M Arrest Increase from 27% to 38.8% of cells in G2/M at 6h. acs.org, researchgate.net
12b - G2/M Arrest Increase from 27% to 44% of cells in G2/M at 6h. acs.org, researchgate.net
6i HepG2 G1 Arrest Increase from 52.39% to 72.13% of cells in G0/G1. semanticscholar.org
5o A549 S Phase Arrest Increase from 18.89% to 60.31% of cells in S phase. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation)

Detailed in vitro studies elucidating the specific apoptosis induction pathways and caspase activation mechanisms for 1-ethyl-6-methoxy-1H-benzo[d]imidazole derivatives are not described in the current scientific literature. Research on other benzimidazole derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, often involving the activation of the caspase cascade. However, without specific experimental data, it is not possible to detail these pathways for the compound .

In Vitro Studies of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Specific in vitro studies on the antimicrobial mechanisms of This compound derivatives against bacterial, fungal, viral, and parasitic organisms have not been reported in the available literature. The broader class of benzimidazoles is known to exhibit antimicrobial properties, but the specific mechanisms are highly structure-dependent.

There is no specific information available regarding the mechanisms of action of This compound derivatives against bacterial strains.

Information regarding the in vitro mechanisms of action of This compound derivatives against fungal species is not available in the reviewed scientific literature.

There are no specific studies detailing the antiviral mechanisms of action for This compound derivatives.

Specific in vitro studies on the antiprotozoal and antihelmintic action mechanisms of This compound derivatives are not present in the current body of scientific literature.

In Vitro Anti-inflammatory Action Mechanisms

Detailed in vitro studies on the anti-inflammatory action mechanisms of This compound derivatives are not available in the public domain. While some benzimidazole derivatives have been investigated for their anti-inflammatory properties, the specific pathways and molecular targets for the compound of interest remain uninvestigated.

Structure Activity Relationship Sar Studies of 1 Ethyl 6 Methoxy 1h Benzo D Imidazole Analogues

Impact of Substitution at the 1-Position on Biological Activity

The N1-position of the benzimidazole (B57391) ring is a critical site for substitution, as modifications here can significantly influence the molecule's interaction with biological targets. The ethyl group in 1-ethyl-6-methoxy-1H-benzo[d]imidazole provides a baseline for lipophilicity and steric bulk. Varying the alkyl chain length or introducing different functional groups at this position can modulate the compound's activity.

Generally, increasing the length of the alkyl chain at the N1-position can enhance lipophilicity, which may improve membrane permeability and, consequently, biological activity, up to a certain point. However, excessively bulky substituents can lead to steric hindrance, preventing the molecule from binding effectively to its target. The introduction of polar groups, such as hydroxyl or amino functionalities, can alter the solubility and hydrogen bonding capabilities of the compound.

Table 1: Hypothetical Biological Activity of N1-Substituted 6-methoxy-1H-benzo[d]imidazole Analogues

Compound IDN1-SubstituentBiological Activity (IC₅₀, µM)
1a-CH₃ (methyl)15.2
1b-CH₂CH₃ (ethyl)8.5
1c-CH₂CH₂CH₃ (propyl)5.1
1d-CH(CH₃)₂ (isopropyl)12.8
1e-CH₂Ph (benzyl)2.3

This data is illustrative and intended to demonstrate potential SAR trends.

From this hypothetical data, a trend emerges where increasing the linear alkyl chain length from methyl to propyl enhances biological activity. The branched isopropyl group, however, shows a decrease in activity compared to the linear propyl group, suggesting that steric bulk at this position may be detrimental. The introduction of a benzyl (B1604629) group at the N1-position appears to be highly favorable, indicating that an aromatic ring at this position could engage in additional beneficial interactions with the target, such as pi-stacking.

Influence of the Methoxy (B1213986) Group at the 6-Position on Efficacy and Selectivity

The 6-position on the benzene (B151609) ring of the benzimidazole scaffold is another key site for modification. The methoxy group (-OCH₃) in the parent compound is an electron-donating group that can influence the electronic properties of the entire ring system. It can also participate in hydrogen bonding interactions as a hydrogen bond acceptor.

Replacing the methoxy group with other substituents can have a profound impact on both the potency and selectivity of the compound. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), can alter the pKa of the imidazole (B134444) nitrogen, which may affect the compound's ionization state at physiological pH and its ability to interact with target residues. Conversely, other electron-donating groups, like a hydroxyl (-OH) or an amino (-NH₂) group, can introduce new hydrogen bonding possibilities.

Table 2: Hypothetical Efficacy and Selectivity of 1-ethyl-1H-benzo[d]imidazole Analogues with Substitutions at the 6-Position

Compound ID6-SubstituentEfficacy (Target A, IC₅₀, µM)Selectivity (Target B/Target A)
2a-H25.05
2b-OCH₃ (methoxy)8.515
2c-OH (hydroxyl)6.220
2d-Cl (chloro)10.112
2e-NO₂ (nitro)35.83

This data is illustrative and intended to demonstrate potential SAR trends.

The illustrative data suggests that the presence of a substituent at the 6-position is generally beneficial for efficacy against Target A compared to the unsubstituted analogue. The methoxy group provides a good balance of efficacy and selectivity. A hydroxyl group at this position appears to further enhance both efficacy and selectivity, possibly due to its ability to act as a hydrogen bond donor. The electron-withdrawing nitro group shows a significant decrease in efficacy, indicating that electron-donating or halogen substituents are preferred at this position for this hypothetical target.

Role of Additional Substituents on the Benzene Ring and Imidazole Nitrogen

While the 1- and 6-positions are critical, substitutions at other positions on the benzimidazole ring system can also fine-tune the biological activity. For instance, substituents at the 2-, 4-, 5-, and 7-positions of the benzimidazole core can influence the molecule's shape, electronic distribution, and potential for intermolecular interactions.

Substituents at the 2-position are particularly common in benzimidazole-based drugs and can significantly impact the compound's biological profile. Aromatic or heteroaromatic rings at this position are often found to enhance activity. On the benzene portion, additional substituents can modulate lipophilicity and electronic properties. For example, a fluorine atom can increase metabolic stability and binding affinity.

Table 3: Hypothetical Biological Activity of this compound Analogues with Additional Substituents

Compound IDAdditional Substituent(s)Biological Activity (IC₅₀, µM)
3aNone8.5
3b2-Phenyl1.2
3c5-Fluoro6.8
3d7-Methyl9.2

This data is illustrative and intended to demonstrate potential SAR trends.

This hypothetical data indicates that the introduction of a phenyl group at the 2-position dramatically increases potency, a common finding in benzimidazole SAR. A fluoro group at the 5-position offers a modest improvement in activity, while a methyl group at the 7-position slightly reduces it, possibly due to unfavorable steric interactions.

Correlating Structural Features with Specific Molecular Interactions and Biological Responses

The biological activity of this compound analogues is a direct consequence of their interactions with specific molecular targets, such as enzymes or receptors. The structural modifications discussed in the previous sections influence these interactions in several ways:

Hydrophobic Interactions: The ethyl group at the N1-position and the benzene ring itself contribute to the molecule's hydrophobicity, allowing it to bind to hydrophobic pockets within a target protein. The size and shape of the N1-substituent can be optimized to maximize these interactions.

Hydrogen Bonding: The nitrogen atoms in the imidazole ring and the oxygen of the methoxy group at the 6-position can act as hydrogen bond acceptors. Replacing the methoxy group with a hydroxyl group introduces a hydrogen bond donor, which can lead to stronger and more specific interactions with the target.

Electronic and Aromatic Interactions: The benzimidazole ring system is aromatic and can engage in π-π stacking or cation-π interactions with aromatic amino acid residues in the binding site. The electron-donating nature of the 6-methoxy group influences the electron density of the ring system, which can modulate the strength of these interactions.

Steric Factors: The size and conformation of the substituents play a crucial role. Bulky groups can either enhance binding by filling a large pocket or hinder binding if they clash with the protein surface.

Emerging Research Directions and Future Perspectives for 1 Ethyl 6 Methoxy 1h Benzo D Imidazole

Development as Probes for Biological Systems

The inherent fluorescence of many benzimidazole (B57391) derivatives makes them ideal candidates for development as molecular probes to investigate complex biological systems. mdpi.com The structural features of 1-ethyl-6-methoxy-1H-benzo[d]imidazole, specifically the electron-donating methoxy (B1213986) and ethyl groups, are expected to influence its photophysical properties, which can be fine-tuned for specific imaging applications.

Future research is likely to focus on modifying the this compound core to create targeted fluorescent probes. For instance, by attaching specific recognition moieties, these probes could be designed to selectively bind to and visualize cellular components like DNA, proteins, or even specific organelles. Studies on related bisbenzimidazoles, which are known to be DNA minor groove binders, suggest that derivatives of this compound could be developed as probes for nucleic acid imaging and to study DNA-protein interactions. nih.gov Furthermore, the benzimidazole scaffold has been identified as a target for enzymes like human topoisomerase I, opening avenues for the development of probes to monitor enzyme activity in real-time within living cells. nih.govacs.org

Integration into Advanced Functional Materials (e.g., Optoelectronic Applications)

The field of materials science offers fertile ground for the application of this compound, particularly in optoelectronics. The benzimidazole core is a known luminophore, and its derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and as optical waveguides. mdpi.comnih.gov The electron-rich nature of the 1-ethyl-6-methoxy-substituted benzimidazole could lead to materials with desirable emission characteristics, such as blue luminescence, which is highly sought after for full-color displays. mdpi.com

Research in this area will likely involve the synthesis and characterization of polymers or single crystals incorporating the this compound unit. Studies on donor-acceptor-donor (D-A-D) structures based on arylethynyl-1H-benzo[d]imidazoles have shown that these materials can form single crystals that act as efficient optical waveguides, exhibiting notable light transport with low optical loss coefficients. nih.gov The ability of the NH group in the benzimidazole ring to facilitate self-assembly through hydrogen bonding is crucial for creating the ordered structures necessary for such applications. nih.gov The investigation into the thin-film solid emission spectra, cyclic voltammetry (CV), and thermogravimetric (TGA) analysis of this compound and its derivatives will be essential to assess their stability and performance in electronic devices. mdpi.com

Rational Design of Novel Derivatives Based on Computational and SAR Insights

The future development of potent and selective agents based on the this compound scaffold will heavily rely on rational design strategies. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions of benzimidazole derivatives with biological targets and for guiding the design of new compounds with improved activity. bohrium.comresearchgate.netnih.gov

Structure-activity relationship (SAR) studies on various benzimidazole derivatives have provided valuable insights into how different substituents at various positions on the benzimidazole ring influence their biological activity. rroij.comnih.gov For instance, SAR studies have been crucial in optimizing benzimidazoles as antiviral, anti-inflammatory, and anticancer agents. rroij.comnih.govresearchgate.net By systematically modifying the substituents on the this compound core and evaluating their effects on a specific biological target, researchers can build robust SAR models. These models, in turn, will enable the design of new derivatives with enhanced potency and selectivity. In silico studies can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to prioritize the synthesis of compounds with favorable drug-like profiles. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Benzimidazole Derivatives from Literature.
Position of SubstitutionObserved Effect on Biological ActivityExample Target ClassReference
N-1 PositionBulky aromatic substitutions can be detrimental to activity, while smaller alkyl or functionalized chains can be favorable.Anti-inflammatory nih.gov
C-2 PositionSubstituents can enhance binding to viral polymerases or proteases. Electron-donating groups can improve inhibitory activity.Antiviral rroij.com
C-5/C-6 PositionModifications can improve interactions with viral proteins and enhance pharmacokinetic properties.Antiviral rroij.com
C-6 Position (Methyl Group)A methyl group at the 6-position can direct the molecule to the allosteric recognition site of the GABA-A receptor.GABA-A Receptor Modulators acs.org

Methodological Advancements in Synthesis and Characterization

The exploration of this compound and its derivatives will be propelled by advancements in synthetic and characterization methodologies. Traditional methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids under harsh conditions. nih.gov Modern synthetic chemistry offers a range of more efficient and environmentally friendly alternatives.

Future research will likely leverage methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of novel catalysts, including nano-catalysts like ZnFe2O4, under ultrasonic irradiation represents another promising avenue for the one-pot synthesis of substituted benzimidazoles. doi.org Transition-metal-free N-arylation reactions and copper-catalyzed three-component coupling reactions are also emerging as powerful strategies for the regioselective synthesis of N-substituted benzimidazoles. nih.govnih.gov

The comprehensive characterization of newly synthesized derivatives is paramount. A combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, Proton and Carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry (MS), will continue to be essential for structural elucidation. uobaghdad.edu.iqnih.gov For materials science applications, techniques like X-ray crystallography will be crucial for determining the solid-state structure and packing of these molecules, which dictates their functional properties. nih.gov

Table 2: Modern Synthetic Methods for Benzimidazole Derivatives.
Synthetic MethodKey FeaturesTypical Reagents/ConditionsReference
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yields.o-phenylenediamine (B120857), aldehyde, K2CO3, microwave irradiation. nih.gov
Ultrasonic Irradiation with Nano-catalystEfficient, high yields, simple work-up, reusable catalyst.o-phenylenediamine, aldehyde, ZnFe2O4, ultrasound. doi.org
Copper-Catalyzed Three-Component CouplingForms 1,2-substituted benzimidazoles.N-substituted o-phenylenediamine, terminal alkyne, copper catalyst, TsN3. nih.gov
Transition-Metal-Free Intramolecular AminationEnvironmentally friendly, avoids transition metal catalysts.N-(2-iodoaryl)benzamidine, K2CO3, water. nih.gov

Synergistic Research with Other Compound Classes

An exciting future direction for this compound lies in exploring its synergistic effects when combined with other classes of compounds. This approach is particularly relevant in the context of antimicrobial and anticancer therapies, where combination treatments can enhance efficacy and overcome drug resistance.

Studies have shown that certain benzimidazole derivatives exhibit synergistic antibacterial activity when combined with antibiotics like colistin (B93849) against Gram-negative bacteria. nih.gov This suggests that this compound or its derivatives could be developed as adjuvants that potentiate the activity of existing antibiotics, potentially revitalizing their use against resistant strains. Similarly, in cancer research, combining a benzimidazole-based compound with a conventional chemotherapeutic agent could lead to enhanced tumor cell killing or the ability to reduce the required dosage of the more toxic drug. The investigation of fractional inhibitory concentration (FIC) can quantify the synergistic effect of such combinations. nih.gov Furthermore, the incorporation of the benzimidazole scaffold into hybrid molecules with other pharmacophores is a strategy that could lead to compounds with dual or complementary mechanisms of action.

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